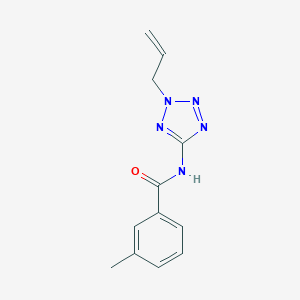
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to overcome the limitations of traditional NSAIDs, such as gastrointestinal and cardiovascular side effects.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Unlike traditional NSAIDs, N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide selectively targets COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. The compound has also been shown to have a favorable safety profile, with no significant gastrointestinal or cardiovascular side effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has several advantages over traditional NSAIDs in laboratory experiments. The compound is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in various disease conditions. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. One area of interest is the potential use of the compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel formulations of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide in humans.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. This method is relatively simple and efficient, with a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide |
|---|---|
Fórmula molecular |
C12H13N5O |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,13,15,18) |
Clave InChI |
MLARHKRDTDBZLL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



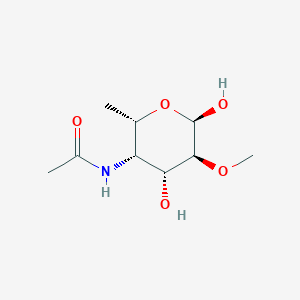
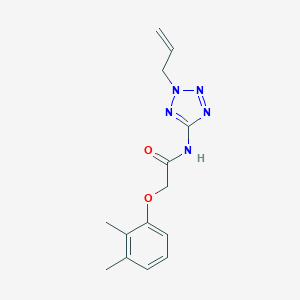
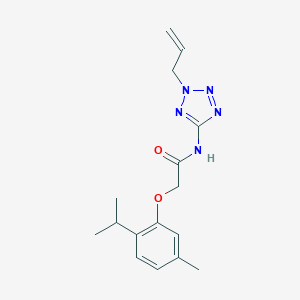
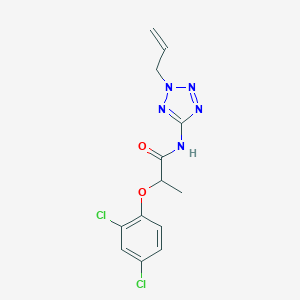
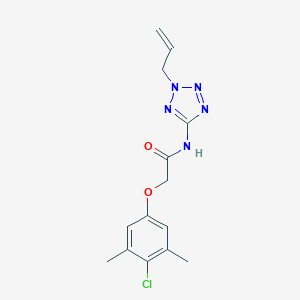
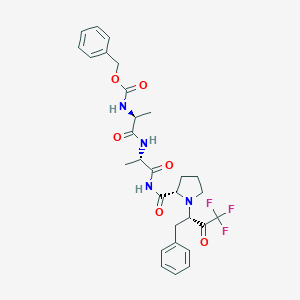

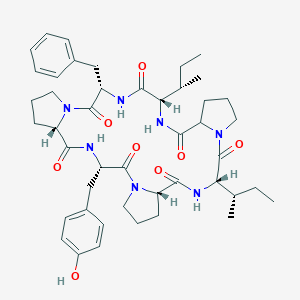

![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)

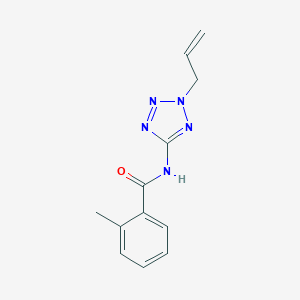
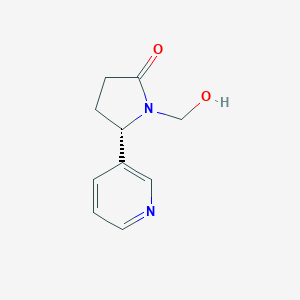
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)